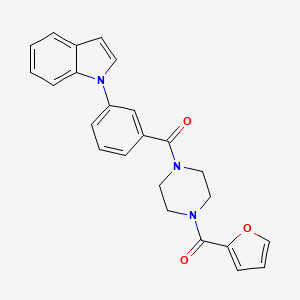

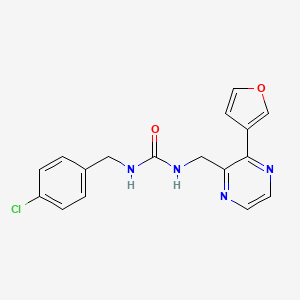

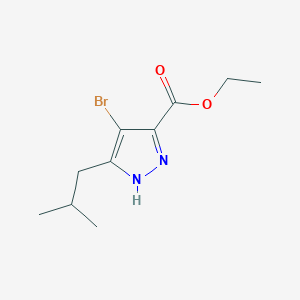

(4-(3-(1H-indol-1-yl)benzoyl)piperazin-1-yl)(furan-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole is a heterocyclic compound that is a common structural unit in pharmacological drugs and medicinal chemistry . Benzoyl is a functional group often found in organic compounds, and piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals . Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as NMR and mass spectrometry . These techniques can provide detailed information about the compound’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of techniques. These might include measuring its melting point, determining its solubility in various solvents, and assessing its stability under different conditions .Aplicaciones Científicas De Investigación

Therapeutic Potential

A study synthesized derivatives similar to the compound , demonstrating their enzyme inhibitory activity. Particularly, one derivative exhibited significant inhibitory effects against acetyl- and butyrylcholinesterase, comparable to reference standards, and showed antibacterial activity, indicating potential as therapeutic agents (Hussain et al., 2017). This suggests that compounds with similar structures might possess valuable pharmacological properties.

Corrosion Inhibition

Research has shown that certain derivatives act as efficient corrosion inhibitors for mild steel in acidic media, indicating the compound's potential utility in protecting industrial materials (Singaravelu & Bhadusha, 2022). This application is crucial for extending the lifespan of metal components in various industrial processes.

Antimicrobial and Anticancer Properties

Derivatives have been identified with potent antimicrobial activity, suggesting their application in combating bacterial infections. Moreover, some derivatives exhibit anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, highlighting their potential as broad-spectrum therapeutic agents (Bonilla-Castañeda et al., 2022).

Inhibition of Histamine Receptors

Further research into compounds derived from indoly-2-yl-(4-methyl-piperazin-1-yl)-methanones has led to the identification of potent H4 receptor antagonists, suggesting their potential use in treating allergic reactions and other histamine-mediated conditions (Venable et al., 2005).

Synthesis and Structural Analysis

Studies have also focused on the synthesis and structural exploration of related compounds, providing insights into their chemical properties and potential for further modification to enhance biological activity (Xiao-hui, 2010).

Mecanismo De Acción

Target of Action

It’s known that indole derivatives bind with high affinity to multiple receptors , and piperazine derivatives have been found to interact with a variety of targets, including neurotransmitter receptors . Therefore, it’s plausible that this compound could interact with a range of cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Piperazine derivatives also exhibit a broad spectrum of biological activities . The compound’s interaction with its targets likely results in changes to cellular processes, potentially leading to these observed effects.

Biochemical Pathways

Given the broad biological activities of indole and piperazine derivatives , it’s likely that this compound could influence a variety of biochemical pathways, potentially including those involved in inflammation, viral replication, cancer progression, and more.

Result of Action

Given the diverse biological activities of indole and piperazine derivatives , it’s likely that this compound could have a range of effects at the molecular and cellular levels, potentially influencing processes such as cell proliferation, inflammation, and viral replication.

Direcciones Futuras

The future directions for research on a compound like this could include further studies to determine its biological activity and potential uses. This might involve testing its activity against various diseases, studying its mechanism of action, and developing methods to synthesize it more efficiently .

Propiedades

IUPAC Name |

[4-(furan-2-carbonyl)piperazin-1-yl]-(3-indol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c28-23(25-12-14-26(15-13-25)24(29)22-9-4-16-30-22)19-6-3-7-20(17-19)27-11-10-18-5-1-2-8-21(18)27/h1-11,16-17H,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWUJUCVBREONS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-(1H-indol-1-yl)benzoyl)piperazin-1-yl)(furan-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Azaspiro[3.4]octan-8-yl)methanol hydrochloride](/img/structure/B2919305.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2919307.png)

![4-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2919309.png)

![5-bromo-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2919312.png)

![trans-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol](/img/structure/B2919314.png)

![Tert-butyl N-[(3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]carbamate](/img/structure/B2919325.png)